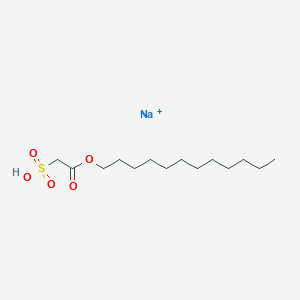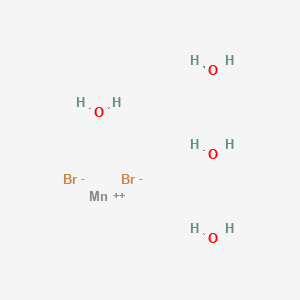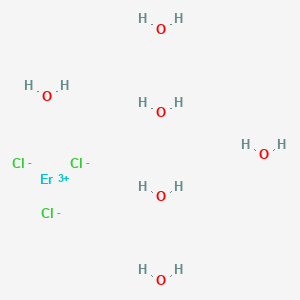
4-氯-3-甲基苯甲酸
描述
4-Chloro-3-methylbenzoic acid is a compound that can be inferred to have a benzene ring substituted with a chloro group and a methyl group, as well as a carboxylic acid functional group. Although none of the provided papers directly discuss 4-chloro-3-methylbenzoic acid, they do provide insights into similar compounds which can help us understand the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves halogenation, nitration, and other functional group transformations. For example, the synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid involves multiple steps including immobilization on Rink resin and chlorine substitution . Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is synthesized from a chlorobenzoic acid precursor through nitration, esterification, and reduction steps . These methods suggest that the synthesis of 4-chloro-3-methylbenzoic acid could also involve halogenation of a methylbenzoic acid precursor.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as X-ray diffraction, FT-IR, NMR, and MS . For instance, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies . These techniques could similarly be used to determine the molecular structure of 4-chloro-3-methylbenzoic acid.
Chemical Reactions Analysis
The reactivity of chlorinated benzoic acids can be complex. For example, chlorination of 4-aminobenzoic acid leads to various chlorinated products depending on the reaction conditions . This suggests that 4-chloro-3-methylbenzoic acid could also undergo further chlorination or react with other reagents to form a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acids can be deduced from spectroscopic data and computational methods. The vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis provide insights into the stability and electronic properties of these molecules . For example, the first hyperpolarizability and infrared intensities of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate are reported, which are indicative of its non-linear optical properties . Similar analyses could be applied to 4-chloro-3-methylbenzoic acid to predict its physical and chemical properties.
科学研究应用
环境影响和行为
在水环境中的发生和命运4-氯-3-甲基苯甲酸,类似于对羟基苯甲酸,已被确定为水环境中的新兴污染物。它在这些环境中的出现、命运和行为引起了重大关注。对羟基苯甲酸与4-氯-3-甲基苯甲酸结构相关,已知它们在废水和地表水中即使经过处理后仍然存在。它们也易于形成氯化副产物,这些副产物更加稳定和持久,表明可能存在与4-氯-3-甲基苯甲酸及其衍生物类似的潜在环境风险(Haman et al., 2015)。
氯化和毒理学氯化过程通常涉及水处理,可能导致氯化副产物的形成。正如在结构上类似于4-氯-3-甲基苯甲酸的化合物中所见,这些副产物可能比它们的母体化合物表现出更高的稳定性和持久性。这需要更深入地了解它们的毒性和环境行为,以评估与4-氯-3-甲基苯甲酸及其氯化衍生物相关的潜在风险(Haman et al., 2015)。
药代动力学和毒性
吸收和代谢对类似于甲基对羟基苯甲酸的化合物的研究显示,它们通过皮肤和胃肠道很容易被吸收。它们经过水解形成对羟基苯甲酸,然后被结合并迅速排泄。这表明高周转率和最小的积累,这种药代动力学行为可能与4-氯-3-甲基苯甲酸相似(Soni et al., 2002)。
毒性概况对类似化合物的研究报告显示低急性毒性和最小的刺激潜力。慢性研究已确定无观察到的效应水平(NOEL)和无观察到的不良效应水平(NOAEL),表明存在一个阈值,低于该阈值不会观察到不良效应。对细胞毒性机制的详细了解,包括线粒体功能障碍和诱导膜通透性转变,为评估4-氯-3-甲基苯甲酸在各种应用中的安全性提供了基础(Soni et al., 2002)。
安全和危害
属性
IUPAC Name |
4-chloro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUKIIWRMSYKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300473 | |
| Record name | 4-Chloro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylbenzoic acid | |
CAS RN |
7697-29-2 | |
| Record name | 4-Chloro-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-m-toluic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-methylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-m-toluic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVZ2R7F8LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)










